D-Lysin

Übersicht

Beschreibung

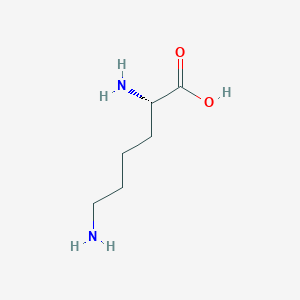

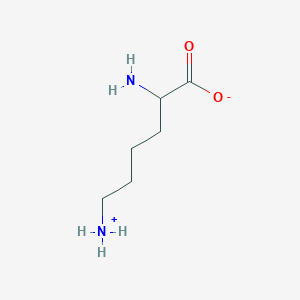

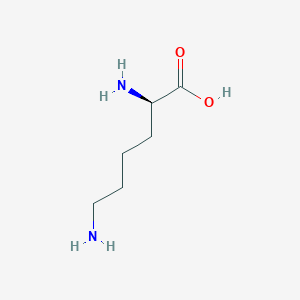

D-lysine, also known as (2R)-2,6-diaminohexanoic acid, is an enantiomer of the amino acid lysine. It is a basic, aliphatic amino acid with a positively charged side chain at physiological pH. Unlike its counterpart L-lysine, which is biologically active and essential for humans, D-lysine is not commonly found in nature and is often synthesized for research and industrial purposes .

Wissenschaftliche Forschungsanwendungen

D-Lysin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Gentransfer: This compound-Polymere werden als nichtvirale Vektoren für die Genübertragung in Neuroblastomzellen untersucht.

Neuronale Differenzierung: Es fördert die neuronale Differenzierung und Expansion in vitro.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit Zellkomponenten aus. Es kann durch elektrostatische Wechselwirkungen an negativ geladene Zellmembranen binden und so die Zellhaftung und das Wachstum fördern. In Gentransferanwendungen können this compound-Polymere Zellmembranen durchdringen und genetisches Material in Zellen transportieren .

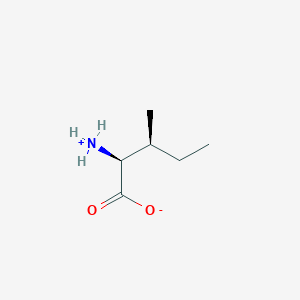

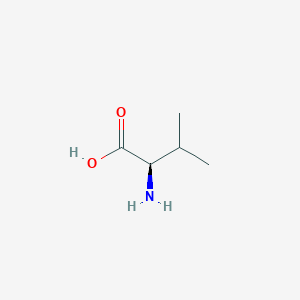

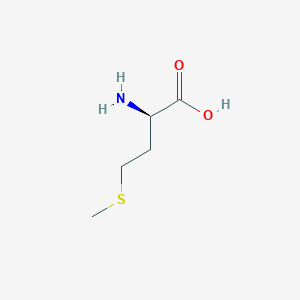

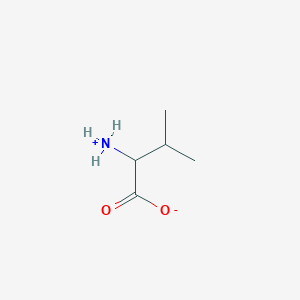

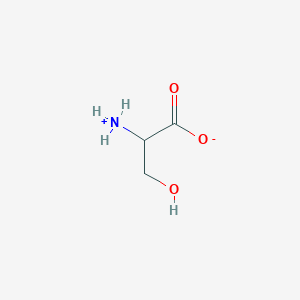

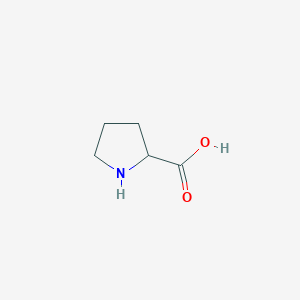

Ähnliche Verbindungen:

L-Lysin: Das biologisch aktive Enantiomer von Lysin, das für die menschliche Gesundheit essentiell ist.

Poly-L-Lysin: Wird ähnlich wie Poly-D-Lysin für Zellkulturapplikationen verwendet.

Diaminopimelinsäure: Ein Zwischenprodukt bei der Biosynthese von Lysin in Bakterien.

Einzigartigkeit: this compound ist einzigartig in seiner Anwendung für synthetische und Forschungszwecke, insbesondere bei der Verbesserung der Zellhaftung und des Gentransfers. Im Gegensatz zu L-Lysin kommt es nicht natürlich vor und wird für bestimmte wissenschaftliche und industrielle Anwendungen synthetisiert .

Wirkmechanismus

Target of Action

D-Lysine, an essential amino acid, primarily targets the Alanine racemase, catabolic in Pseudomonas aeruginosa and Diaminopimelate decarboxylase in Escherichia coli . These enzymes play crucial roles in bacterial cell wall synthesis and amino acid metabolism, respectively .

Mode of Action

D-Lysine interacts with its targets by binding to the active sites of these enzymes, potentially inhibiting their function . .

Biochemical Pathways

D-Lysine is involved in the α-aminoadipate (AAA) pathway for lysine biosynthesis, which is distinct from the diaminopimelate pathway used by plants, bacteria, and lower fungi . In the AAA pathway, D-Lysine is synthesized from α-ketoglutarate and acetylcoenzyme A, with α-aminoadipate serving as an intermediate metabolite .

Result of Action

Given its role in the aaa pathway, it is likely that d-lysine influences the synthesis of l-lysine, an essential amino acid involved in protein synthesis, energy production, and other vital cellular processes .

Biochemische Analyse

Biochemical Properties

D-Lysine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lysine decarboxylase, which catalyzes the decarboxylation of D-Lysine . The nature of these interactions is often complex and involves multiple binding sites and conformational changes .

Cellular Effects

D-Lysine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, D-Lysine can affect the expression of certain genes, thereby influencing the production of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, D-Lysine exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Lysine can bind to enzymes like lysine decarboxylase, influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lysine can change over time. This includes information on D-Lysine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Lysine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D-Lysine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

D-Lysine is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Lysine and its effects on activity or function are complex. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D-Lysin kann durch Racemisierung von L-Lysin synthetisiert werden. Dieser Prozess beinhaltet die Umwandlung von L-Lysin in ein racemisches Gemisch aus this compound und L-Lysin. Eine Methode beinhaltet die Behandlung von L-Lysin mit Natriumhydroxid bei hohen Temperaturen (100 °C) in Gegenwart von Salicylaldehyd, das als Katalysator wirkt. Die Racemisierung kann innerhalb von 4 Stunden abgeschlossen werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die mikrobielle asymmetrische Transformation. So können beispielsweise Hafnia alvei AS1.1009-Zellen als Biokatalysatoren verwendet werden, um DL-Lysinkristalle in kristallines this compound mit einer Ausbeute von 56,6 % nach der Reinigung umzuwandeln .

Analyse Chemischer Reaktionen

Reaktionstypen: D-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: this compound reagiert mit Anhydriden wie Methylmaleinsäureanhydrid in einer nucleophilen Substitutionsreaktion.

Häufige Reagenzien und Bedingungen:

Sangers Reagenz: Wird für Acylierungsreaktionen verwendet.

Methylmaleinsäureanhydrid: Wird für nucleophile Substitutionsreaktionen verwendet.

Hauptprodukte:

2,4-Dinitrophenyl-Lysin: Wird aus der Reaktion mit Sangers Reagenz gebildet.

TNB-Lysin: Wird aus der Reaktion mit Trinitrobenzol-sulfonat gebildet.

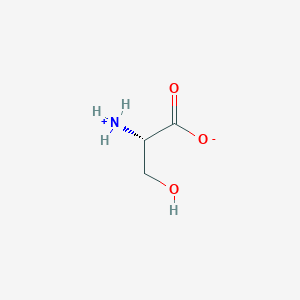

Vergleich Mit ähnlichen Verbindungen

L-lysine: The biologically active enantiomer of lysine, essential for human health.

Poly-L-lysine: Used similarly to poly-D-lysine for cell culture applications.

Diaminopimelic Acid: An intermediate in the biosynthesis of lysine in bacteria.

Uniqueness: D-lysine is unique in its application for synthetic and research purposes, particularly in enhancing cell adhesion and gene transfer. Unlike L-lysine, it is not naturally occurring and is synthesized for specific scientific and industrial uses .

Eigenschaften

IUPAC Name |

(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26853-89-4 | |

| Record name | D-Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074986 | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-27-3, 26853-89-4 | |

| Record name | D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.